2-Bromo-1-(2-isopropylphenyl)ethanone
Description
2-Bromo-1-(2-isopropylphenyl)ethanone is a brominated acetophenone derivative characterized by a 2-isopropylphenyl substituent attached to a bromoethanone moiety. Bromoethanones are widely used in organic synthesis, particularly as intermediates for pharmaceuticals, agrochemicals, and materials science .
Properties
Molecular Formula |
C11H13BrO |
|---|---|
Molecular Weight |
241.12 g/mol |
IUPAC Name |
2-bromo-1-(2-propan-2-ylphenyl)ethanone |
InChI |
InChI=1S/C11H13BrO/c1-8(2)9-5-3-4-6-10(9)11(13)7-12/h3-6,8H,7H2,1-2H3 |
InChI Key |
JYVIEZMEVWJWHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-1-(2-isopropylphenyl)ethanone can be synthesized through the bromination of 1-
Comparison with Similar Compounds
Comparison with Similar Bromoethanone Derivatives
Structural and Physical Properties
The table below compares 2-Bromo-1-(2-isopropylphenyl)ethanone with structurally related bromoethanones, focusing on molecular weight, substituents, melting points, and synthesis methods:
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (EWGs): Nitro (4-nitrophenyl) and halogens (Br, F) increase reactivity, facilitating nucleophilic substitutions. For example, 2-Bromo-1-(4-nitrophenyl)ethanone is commercially available due to its utility in synthesis . Hydroxyl Groups: Hydroxy-substituted derivatives (e.g., 5-bromo-2-hydroxyphenyl) exhibit higher melting points (~107°C), likely due to hydrogen bonding . Alkyl Groups: The isopropyl group in 2-isopropylphenyl may enhance lipophilicity compared to halogenated analogs.
Synthetic Efficiency: Bromination in acetic acid (e.g., for 2-Bromo-1-(2-fluorophenyl)ethanone) achieves near-quantitative yields (97%) , while reactions in dioxane-ethyl ether yield ~80% .
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